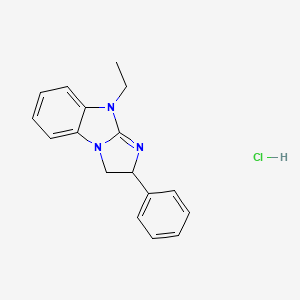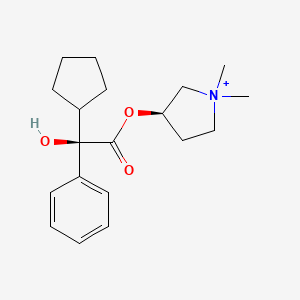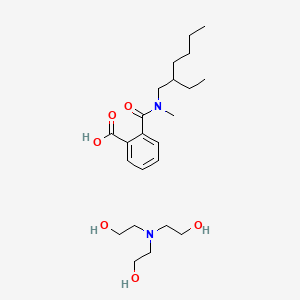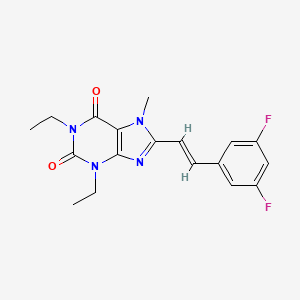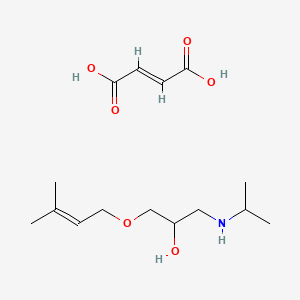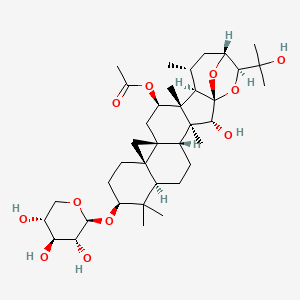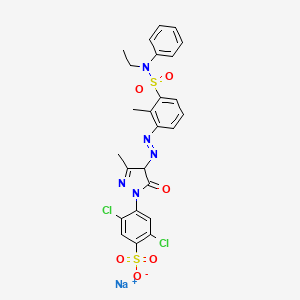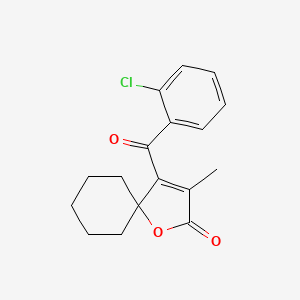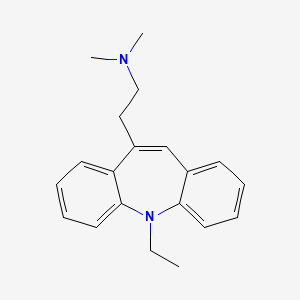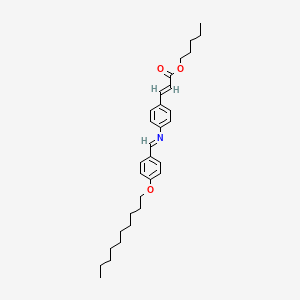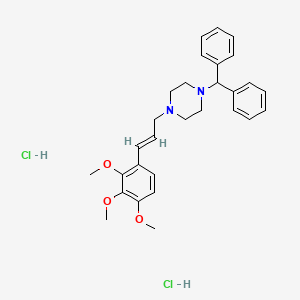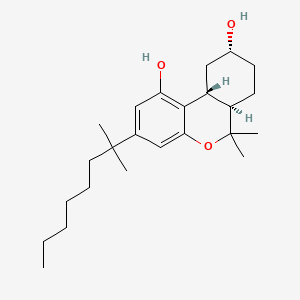
Canbisol, (+/-)-(rrr)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Canbisol, also known as Nabidrox, is a synthetic cannabinoid derivative. It is the dimethylheptyl homologue of 9-nor-9β-hydroxyhexahydrocannabinol (HHC). This compound is a potent agonist at both the CB1 and CB2 receptors, with a binding affinity of 0.1 nM at CB1 and 0.2 nM at CB2 . Canbisol is primarily used in scientific research, particularly in receptor binding studies to determine the structure and function of cannabinoid receptors .
Méthodes De Préparation
The synthesis of Canbisol involves several steps. The synthetic route typically starts with the preparation of the core benzochromene structure, followed by the introduction of the dimethylheptyl side chain. The reaction conditions often involve the use of strong bases and organic solvents to facilitate the formation of the desired product. Industrial production methods may include large-scale organic synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Canbisol undergoes various chemical reactions, including:
Oxidation: Canbisol can be oxidized to form different oxidized derivatives. Common reagents for oxidation include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert Canbisol into its reduced forms. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Canbisol can undergo substitution reactions where functional groups are replaced by other groups. Halogenation is a common substitution reaction, often using reagents like bromine (Br2) or chlorine (Cl2).
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Canbisol has a wide range of scientific research applications:
Mécanisme D'action
Canbisol exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. These receptors are found in various tissues, including the brain and immune cells. By activating these receptors, Canbisol can modulate several physiological processes, such as pain perception, inflammation, and immune response. The molecular targets and pathways involved include the inhibition of adenylyl cyclase and the modulation of ion channels .
Comparaison Avec Des Composés Similaires
Canbisol is unique due to its high binding affinity for both CB1 and CB2 receptors. Similar compounds include:
9-nor-9β-hydroxyhexahydrocannabinol (HHC): The parent compound of Canbisol.
Delta-9-tetrahydrocannabinol (THC): The primary psychoactive component of cannabis.
Cannabidiol (CBD): A non-psychoactive cannabinoid with various therapeutic properties.
Cannabinol (CBN): A mildly psychoactive cannabinoid with lower affinity for CB1 receptors compared to THC
These compounds share structural similarities but differ in their receptor binding affinities and physiological effects.
Propriétés
Numéro CAS |
56469-22-8 |
|---|---|
Formule moléculaire |
C24H38O3 |
Poids moléculaire |
374.6 g/mol |
Nom IUPAC |
(6aR,9R,10aR)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,9-diol |
InChI |
InChI=1S/C24H38O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,17-19,25-26H,6-12,15H2,1-5H3/t17-,18-,19-/m1/s1 |
Clé InChI |
UEKGZFCGRQYMRM-GUDVDZBRSA-N |
SMILES isomérique |
CCCCCCC(C)(C)C1=CC(=C2[C@@H]3C[C@@H](CC[C@H]3C(OC2=C1)(C)C)O)O |
SMILES canonique |
CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


